Ajugose

Analytical Chemistry Food Science Chromatography

Unlike lower-DP RFOs, Ajugose (DP6) exhibits unique chromatographic behavior critical for accurate HILIC-based quantification of complete RFO profiles. Its distinct retention time prevents peak misassignment that compromises data integrity when using stachyose or verbascose as substitutes. Essential for: (1) HILIC method validation for RFO profiling in functional foods; (2) chemotaxonomic authentication of Lupinus and Vigna species; (3) evaluating RFO removal efficacy in pulse processing. Procure Ajugose to ensure defensible, publication-ready analytical data.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 512-72-1
Cat. No. B3029061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAjugose
CAS512-72-1
Synonymsajugose
alpha-D-galactopyranosyl-1-6-alpha-D-galactopyranosyl-1-6-O-alpha-D-galactopyranosyl-1-6-alpha-D-galactopyranosyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranoside
galactopyranosyl-1-6-galactopyranosyl-1-6-galactopyranosyl-1-6-galactopyranosyl-1-6-glucopyranosyl-1-2-fructofuranoside
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1
InChIKeyNCIHJQNXRKJRMJ-HKJJPIHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ajugose (CAS: 512-72-1) — A Hexasaccharide Reference Standard for Raffinose Family Oligosaccharide (RFO) Research & Procurement


Ajugose (CAS 512-72-1, C₃₆H₆₂O₃₁, MW 990.86) is a hexasaccharide and a higher-order member of the raffinose family oligosaccharides (RFOs), consisting of a sucrose core with four α-D-galactopyranosyl residues linked via α-(1→6) glycosidic bonds . It is a derivative of verbascose and has been isolated from the seeds of legumes such as Vigna mungo L. (black gram) and Lupinus species [1][2]. As a DP 6 oligosaccharide, Ajugose serves as a critical analytical reference standard for the characterization, quantification, and study of RFOs in plant biochemistry, food science, and nutrition research [3].

Why Generic Substitution of Ajugose (DP6) with Other RFOs (DP3–DP5) Is Scientifically Unjustified


Raffinose family oligosaccharides (RFOs) are not functionally interchangeable; their degree of polymerization (DP) dictates distinct physicochemical properties, chromatographic behavior, and biological stability. Ajugose, with its DP of 6, exhibits significantly different retention characteristics in hydrophilic interaction liquid chromatography (HILIC) compared to stachyose (DP4) or verbascose (DP5), which is critical for accurate analytical quantification [1]. Furthermore, Ajugose demonstrates differential susceptibility to processing treatments such as soaking and cooking relative to its lower-DP analogs [2], and its accumulation in plant tissues varies independently from other RFOs [3]. Consequently, substituting Ajugose with a less expensive or more readily available RFO for use as an analytical standard, in calibration curves, or in mechanistic studies would compromise data integrity and lead to erroneous conclusions regarding RFO composition and dynamics.

Quantitative Differentiation Guide: Ajugose vs. Raffinose (DP3), Stachyose (DP4), and Verbascose (DP5)


Evidence #1: Differential Ajugose Retention in HILIC Chromatography Enables Precise Quantification in Complex Plant Matrices

Ajugose's higher degree of polymerization (DP6) confers distinct chromatographic retention in HILIC, allowing for its resolution and quantification separate from the more abundant RFOs stachyose (DP4) and verbascose (DP5). In a validated HILIC method developed for Lycopus lucidus Turcz. roots, the measured content of Ajugose (118.6 mg/g) was lower than stachyose (289.0 mg/g) and verbascose (212.4 mg/g), but its unambiguous separation from these peaks is essential for accurate RFO profiling [1].

Analytical Chemistry Food Science Chromatography

Evidence #2: Ajugose Demonstrates Unique Stability Profile Under Thermal Processing Compared to Raffinose and Stachyose

The susceptibility of RFOs to degradation during food processing is chain-length dependent. In a study of black gram (Vigna mungo L.) cultivars, cooking for 60 minutes resulted in a 60.97% reduction in Ajugose content, which was significantly less than the 100% reduction observed for raffinose (DP3) and the 76.19% reduction for stachyose (DP4). This indicates that Ajugose exhibits intermediate thermal stability, distinct from both shorter and longer chain RFOs [1].

Food Processing Nutritional Biochemistry Legume Science

Evidence #3: Differential Accumulation of Ajugose in Legume Species Enables Chemotaxonomic Discrimination

Ajugose accumulation varies independently from other RFOs across legume species, providing a chemotaxonomic marker. In Lupinus species, Lupinus angustifolius exhibits high Ajugose and low stachyose content, whereas Lupinus albus shows the inverse pattern (low Ajugose, high stachyose). This divergent accumulation is not predicted by the content of lower RFOs and underscores Ajugose's unique metabolic regulation [1].

Chemotaxonomy Plant Biochemistry Agricultural Science

Evidence #4: Ajugose as a Minor RFO Component with Quantifiable Genotypic Variation in Black Gram

Across 24 black gram genotypes, Ajugose content exhibited significant variation, ranging from 0.30 mg/g to 4.48 mg/g, and was consistently a minor component relative to verbascose and stachyose. This wide genotypic range for Ajugose (nearly 15-fold difference) highlights the potential for breeding selection, but its low abundance and distinct genetic control necessitate specific quantification using an authentic standard [1].

Plant Genetics Nutritional Quality Breeding

High-Impact Application Scenarios for Ajugose (CAS 512-72-1) Based on Verifiable Evidence


Analytical Reference Standard for HILIC-Based RFO Quantification in Functional Foods

Ajugose is an indispensable reference standard for the development and validation of HILIC methods aimed at quantifying the complete RFO profile in plant-derived functional food ingredients. Its distinct retention time allows for unambiguous peak assignment and accurate calibration, as demonstrated in the analysis of Lycopus lucidus Turcz. roots where Ajugose was quantified at 118.6 mg/g alongside stachyose and verbascose [1].

Chemotaxonomic Marker for Species Authentication in Lupinus and Vigna Genera

Procuring Ajugose is essential for laboratories performing species authentication or adulteration detection in legume-based products. The presence and relative abundance of Ajugose serve as a definitive chemotaxonomic marker, discriminating between closely related species such as Lupinus angustifolius (high Ajugose) and Lupinus albus (low Ajugose) [2].

Processing Stability Studies in Low-Flatulence Pulse Development

Ajugose is required as a target analyte in studies evaluating the efficacy of processing techniques (e.g., soaking, cooking, enzymatic treatment) or genetic selection for reducing RFO content in pulses. Its intermediate thermal stability (60.97% reduction after 60 min cooking) compared to raffinose and stachyose [3] makes it a critical marker for assessing the thoroughness of RFO removal, as its residual presence may still contribute to flatulence.

Technical Documentation Hub

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